Heptyl undecylenate Heptyl undecylenate
Brand Name: Vulcanchem
CAS No.: 68141-27-5
VCID: VC3715699
InChI: InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3
SMILES: CCCCCCCOC(=O)CCCCCCCCC=C
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Heptyl undecylenate

CAS No.: 68141-27-5

Cat. No.: VC3715699

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Heptyl undecylenate - 68141-27-5

Specification

CAS No. 68141-27-5
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name heptyl undec-10-enoate
Standard InChI InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3
Standard InChI Key NLMOQNHZOQGLSZ-UHFFFAOYSA-N
SMILES CCCCCCCOC(=O)CCCCCCCCC=C
Canonical SMILES CCCCCCCOC(=O)CCCCCCCCC=C

Introduction

Chemical Identity and Structural Properties

Heptyl undecylenate is an ester formed from heptyl alcohol and 10-undecenoic acid (undecylenic acid). The compound features a characteristic ester linkage connecting a 7-carbon alcohol chain to an 11-carbon acid chain with a terminal double bond.

Chemical Identification

Heptyl undecylenate can be identified through several standard chemical identifiers as presented in Table 1:

ParameterSpecification
IUPAC NameHeptyl undec-10-enoate
CAS Number68141-27-5
Molecular FormulaC₁₈H₃₄O₂
Molecular Weight282.47 g/mol
Synonyms10-Undecenoic acid heptyl ester, Heptyl 10-undecylenate
UNIIW77QUB6GXO

Table 1: Chemical identification parameters for heptyl undecylenate

Physical and Chemical Properties

The physical and chemical properties of heptyl undecylenate contribute to its applications and handling requirements. These properties are summarized in Table 2:

PropertyValue
Physical StateColorless to pale yellow liquid
Density0.871 g/cm³
Boiling Point351°C at 760 mmHg
Flash Point154°C
Specific Gravity (25°C)0.8600-0.8800
Refractive Index1.448
LogP5.80680
Purity (Commercial)≥98%
Acid Value≤2

Table 2: Physical and chemical properties of heptyl undecylenate

The compound's high boiling point and flash point indicate thermal stability, while its LogP value suggests good lipophilicity, contributing to its effectiveness in skin care formulations. The refractive index and specific gravity provide important parameters for quality control and identification purposes.

Synthesis and Production Methods

Synthetic Pathway

Heptyl undecylenate is synthesized through an esterification reaction between heptyl alcohol and 10-undecenoic acid. The reaction typically employs acid catalysis and may include the removal of water to drive the equilibrium toward the ester product.

Source Materials

10-Undecenoic acid, a key starting material, is derived from natural sources, specifically through the pyrolysis (cracking) of castor oil . This connection to renewable resources has increased the compound's appeal as a "greener" alternative to petroleum-derived ingredients in cosmetic formulations.

The production process generally follows sustainable chemistry principles, as the primary raw material (castor oil) is obtained from plant sources. This aspect aligns with growing consumer demand for naturally-derived cosmetic ingredients.

Applications in Cosmetics and Personal Care

Emollient and Skin Conditioning Properties

Heptyl undecylenate functions primarily as an emollient in cosmetic and personal care products. Its molecular structure allows it to form a semi-occlusive layer on the skin surface, preventing moisture loss and maintaining hydration levels .

Specific Applications

The compound finds application in numerous cosmetic and personal care formulations, including:

  • Moisturizing creams and lotions

  • Sun protection products

  • Hair care products (shampoos, conditioners)

  • Facial care products (massage creams, oil-control formulations)

  • Eye cosmetics (eyeliners)

  • Natural hair oils

These diverse applications demonstrate the compound's versatility and effectiveness across multiple product categories in the personal care sector.

Comparative Advantages

Heptyl undecylenate presents several advantages over traditional ingredients:

  • It serves as a plant-derived alternative to silicone and mineral oil-based ingredients

  • The compound exhibits good skin compatibility with minimal irritation potential

  • Its emollient properties combine with potential antimicrobial activity, offering multifunctional benefits

  • The natural origin aligns with clean beauty and sustainable formulation trends

Research Findings and Case Studies

Skin Hydration Efficacy

Research evaluating the efficacy of heptyl undecylenate as a skin conditioning agent has shown promising results. Studies have demonstrated significant improvements in skin hydration levels compared to control formulations lacking the compound. This evidence supports its continued use in moisturizing products.

Antimicrobial Activity Assessment

A significant comparative study investigated the antimicrobial properties of heptyl undecylenate alongside Magnolia officinalis bark extract. The research demonstrated notable antimicrobial activity for heptyl undecylenate (commercially referred to as A-Silkne in some formulations), suggesting its potential as a natural preservative in cosmetic formulations .

Market Overview

Global Market Presence

The global market for heptyl undecylenate spans multiple regions, including Europe, Asia, and North America. The compound is supplied by various manufacturers and distributors, with applications primarily in the cosmetics and personal care sectors .

Market Trends and Future Outlook

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